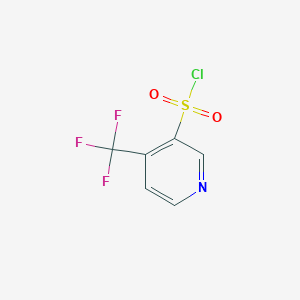

4-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-11-2-1-4(5)6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJOQYGYBJRSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fluorine-Nitrogen Synergy: A Technical Guide to 4-(Trifluoromethyl)pyridine Moieties in Drug Design

Executive Summary

In the high-stakes optimization of small molecule therapeutics, the 4-(trifluoromethyl)pyridine moiety represents a "privileged structure" that bridges the gap between lipophilic potency and pharmacokinetic compliance. This guide analyzes the bioisosteric utility of this motif, specifically its ability to replace 4-substituted phenyl rings. By synergizing the electron-withdrawing power of the trifluoromethyl (

Physicochemical Rationale: The "Electronic Tug-of-War"

The introduction of a

Basicity and pKa Modulation

One of the most critical applications of this moiety is the attenuation of basicity.

-

Mechanism: The strong inductive effect (-I) of the

group pulls electron density away from the pyridine nitrogen lone pair.[1] -

Impact: This drastically lowers the pKa of the conjugate acid.[1] While unsubstituted pyridine has a pKa of ~5.2, 4-(trifluoromethyl)pyridine exhibits a pKa estimated between 2.0 and 3.0.

-

Medicinal Benefit: Reducing basicity is a primary strategy to avoid lysosomal trapping (which requires pKa > 6-7) and reduce affinity for the hERG potassium channel , a common off-target liability for basic amines.

Lipophilicity and Solubility

The 4-(trifluoromethyl)pyridine motif acts as a "polar bioisostere" for the 4-trifluoromethylphenyl group.

| Property | 4-CF | 4-CF | Medicinal Chemistry Implication |

| Electronic Nature | Neutral / Lipophilic | Electron Deficient / Polar | Pyridine N acts as a weak H-bond acceptor (HBA). |

| LogP (Approx) | ~3.0 - 3.5 | ~2.0 - 2.5 | Pyridine lowers LogP, improving aqueous solubility. |

| Metabolic Liability | Oxidation at ring (rare due to CF3) | Resistant to oxidation | Both block CYP450 oxidation at the 4-position. |

| pKa | N/A | ~2.6 | Low basicity prevents non-specific binding. |

Visualization: Bioisosteric Decision Logic

The following decision tree illustrates when to deploy the 4-(trifluoromethyl)pyridine moiety during Lead Optimization.

Figure 1: Strategic decision framework for replacing phenyl rings with 4-(trifluoromethyl)pyridine during lead optimization.

Synthetic Strategies: Installing the Motif[2][3]

Synthesizing 4-(trifluoromethyl)pyridines can be challenging due to the deactivated nature of the ring. Two primary methodologies are recommended: Radical Trifluoromethylation (Minisci-type) for late-stage functionalization, and Cross-Coupling for building block assembly.

Protocol A: Radical Trifluoromethylation (Minisci Reaction)

This method is preferred for "late-stage fluorination" of complex pyridine scaffolds. It utilizes the Langlois reagent (

Reaction Scheme:

Step-by-Step Protocol:

-

Reagents: Dissolve the pyridine substrate (1.0 equiv) in a mixture of DCM/Water (2:1).

-

Catalyst & Reagent: Add Sodium triflinate (Langlois reagent, 3.0 equiv) and Cu(OTf)

(0.1 equiv) or CuCl. -

Radical Initiation: Add tert-Butyl hydroperoxide (TBHP, 70% aq., 3-5 equiv) dropwise at 0°C.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. The reaction relies on the generation of the electrophilic

radical, which attacks the electron-deficient heterocycle. -

Regioselectivity Note: While Minisci reactions often favor the 2- and 4-positions, the presence of blocking groups at C2/C6 or steric directing groups can funnel the reaction to the C4 position. If C2 is open, a mixture of isomers is likely and requires chromatographic separation.

Protocol B: Suzuki-Miyaura Cross-Coupling

For convergent synthesis, using pre-functionalized building blocks is more reliable.

Protocol:

-

Substrate: 2-Chloro-4-(trifluoromethyl)pyridine (commercially available).

-

Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 equiv).

-

Catalyst System: Pd(dppf)Cl

(5 mol%) is robust for electron-deficient pyridines. -

Base/Solvent: K

CO -

Workup: Standard aqueous extraction. The electron-deficient nature of the pyridine facilitates oxidative addition at the C2-chlorine, leaving the C4-

intact.

Visualization: Minisci Reaction Pathway

The following diagram details the radical mechanism, highlighting the critical oxidation step that restores aromaticity.

Figure 2: Mechanistic flow of the Minisci radical trifluoromethylation using Langlois reagent.

Metabolic Stability & ADME Implications

The 4-(trifluoromethyl)pyridine moiety is a metabolic fortress.

Blocking Metabolic "Soft Spots"

In many drug candidates, a para-unsubstituted phenyl ring is a primary site for Cytochrome P450-mediated oxidation (hydroxylation).

-

The Fluorine Block: The C-F bond energy (~116 kcal/mol) renders the

group inert to oxidative cleavage under physiological conditions. -

Electronic Deactivation: The

group deactivates the entire pyridine ring toward electrophilic enzymatic attack, protecting not just the C4 position but reducing the likelihood of oxidation at other ring positions.

Impact on Intrinsic Clearance ( )

Replacing a phenyl ring with a 4-trifluoromethylpyridine ring typically results in:

-

Reduced

: Due to metabolic blockade.[2] -

Increased Free Fraction (

): The lower lipophilicity (compared to 4-CF3-phenyl) often reduces non-specific binding to plasma proteins (albumin).

Case Study Application: Kinase Inhibitor Design

Hypothetical Optimization Scenario: A lead compound targeting VEGFR2 contains a 4-chlorophenyl moiety.

-

Problem: The compound suffers from rapid clearance (phenyl oxidation) and moderate hERG inhibition (due to a basic amine elsewhere in the scaffold).

-

Solution: Replacement with 4-(trifluoromethyl)pyridine .

-

Outcome:

-

Metabolism: The

blocks the para-position; the pyridine ring resists oxidation. -

hERG: The electron-deficient pyridine pulls density from the rest of the system, potentially lowering the pKa of distant basic amines via through-bond communication.

-

Binding: The pyridine nitrogen offers a new vector for H-bonding with water networks or specific residues (e.g., Cys/Thr) in the kinase hinge region.

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Ji, Y., et al. (2011). Innate C-H Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

-

Hajduk, P. J., & Sauer, W. H. (2008). Frequent Hitters and Frequent Hitters in Drug Discovery. Journal of Medicinal Chemistry (Discussing physicochemical properties and promiscuity).[3]

-

PubChem Compound Summary. (2024). 4-(Trifluoromethyl)pyridine.[4][5][6][7] National Center for Biotechnology Information.

-

O'Hagan, D. (2008).[8] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]

- 6. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

Application Note: Solid-Phase Synthesis of Trifluoromethyl-Substituted Pyridinesulfonamides

Abstract

This document provides a comprehensive guide to the application of trifluoromethyl pyridine sulfonyl chlorides in solid-phase synthesis (SPS), a cornerstone technique in modern drug discovery and combinatorial chemistry. We delve into the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of pyridinesulfonamide libraries, and discuss the strategic advantages conferred by the trifluoromethylpyridine scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful reagents for the efficient generation of novel chemical entities.

Introduction: The Strategic Advantage of Trifluoromethyl Pyridinesulfonamides

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutics. Its ability to act as a non-classical bioisostere of amides, coupled with its capacity to engage in strong hydrogen bonding, makes it a critical component in drug design. Solid-phase synthesis (SPS) offers a robust platform for the rapid assembly of large libraries of sulfonamide analogues, accelerating the structure-activity relationship (SAR) studies essential for lead optimization.[1]

The incorporation of a trifluoromethyl (CF3) group and a pyridine ring into the sulfonyl chloride reagent offers distinct advantages that address key challenges in drug development:

-

Enhanced Metabolic Stability: The CF3 group is strongly electron-withdrawing and can block sites of oxidative metabolism, a common liability for many drug candidates.[2][3] This often leads to an increased biological half-life and improved pharmacokinetic profiles.[2][3]

-

Modulated Physicochemical Properties: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability.[2][3][4] The pyridine ring, a versatile heterocyclic motif, provides a handle for modulating solubility and offers a vector for specific interactions with biological targets.[5][6]

-

Increased Binding Affinity: The potent electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the entire molecule, potentially leading to stronger and more specific interactions with target proteins through enhanced hydrogen bonding or electrostatic interactions.[2][3][7]

Trifluoromethylpyridine-containing compounds have found applications as crucial ingredients in a variety of agrochemical and pharmaceutical products, highlighting their importance in modern chemistry.[5][6] This guide focuses on leveraging these properties in a high-throughput solid-phase synthesis context.

Chemical Principles & Reaction Mechanism

The core of the synthesis is the nucleophilic attack of a resin-bound primary or secondary amine on the electrophilic sulfur atom of the trifluoromethyl pyridine sulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl byproduct.

Key Mechanistic Steps:

-

Amine Activation: The resin-bound amine acts as the nucleophile.

-

Sulfonylation: The amine attacks the sulfonyl chloride, forming a tetrahedral intermediate.

-

Chloride Displacement: The intermediate collapses, displacing the chloride leaving group.

-

Proton Abstraction: A base, such as pyridine or diisopropylethylamine (DIPEA), removes the proton from the nitrogen, yielding the stable, resin-bound sulfonamide.[8]

The strong electron-withdrawing effect of both the trifluoromethyl group and the pyridine ring enhances the electrophilicity of the sulfur atom, promoting a rapid and efficient reaction.[2][9]

Figure 1: General mechanism for solid-phase sulfonamide formation.

Core Protocol: Parallel Synthesis of a Pyridinesulfonamide Library

This protocol describes the synthesis of a small, diverse library of sulfonamides using a 96-well filter plate format, starting from various resin-bound amines and a specific trifluoromethyl pyridine sulfonyl chloride.

Materials and Reagents

-

Resin: Amine-functionalized resin (e.g., Rink Amide AM resin, 100-200 mesh, ~0.5 mmol/g loading).

-

Sulfonyl Chloride: e.g., 2-(Trifluoromethyl)pyridine-4-sulfonyl chloride.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH) - all synthesis grade.

-

Bases: Pyridine or Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95:2.5:2.5 (v/v/v) Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water.

-

Equipment: 96-well filter plate with stopcocks, vacuum manifold, orbital shaker, nitrogen manifold for drying, HPLC for analysis.

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

-

Dispense the amine-functionalized resin into each well of the filter plate (~50 mg/well).

-

Add DCM (1 mL) to each well. Allow the resin to swell for 20-30 minutes on an orbital shaker.

-

Drain the solvent using a vacuum manifold.

-

Wash the resin sequentially with DMF (2 x 1 mL) and DCM (3 x 1 mL). Drain thoroughly after the final wash.

Step 2: Sulfonylation Reaction Causality Note: A solution of the sulfonyl chloride and base is prepared beforehand. Pyridine is often a good choice as it can also act as a nucleophilic catalyst.[8] Using a moderate excess of reagents ensures the reaction goes to completion.

-

Prepare a 0.4 M stock solution of the trifluoromethyl pyridine sulfonyl chloride in DCM.

-

Prepare a 0.8 M stock solution of pyridine in DCM.

-

To each well containing the swollen resin, add the pyridine solution (0.5 mL, 2 eq.).

-

Add the sulfonyl chloride solution (0.5 mL, 2 eq.).

-

Seal the plate and place it on an orbital shaker. Agitate at room temperature for 4-6 hours.

-

Optional QC: A small sample of resin can be taken for a Kaiser test to check for the consumption of the primary amine.

Step 3: Post-Reaction Washing Causality Note: Thorough washing is critical to remove excess reagents and byproducts, ensuring high purity of the final cleaved product. Alternating between different polarity solvents (DMF, DCM, MeOH) is highly effective.

-

Drain the reaction mixture by vacuum.

-

Wash the resin sequentially with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (2 x 1 mL).

-

Perform a final wash with DCM (3 x 1 mL).

-

Dry the resin under a stream of nitrogen for at least 30 minutes.

Step 4: Cleavage from Solid Support Causality Note: The cleavage cocktail simultaneously cleaves the sulfonamide from the acid-labile linker (e.g., Rink Amide) and removes common protecting groups. TIS is included as a scavenger to trap reactive cations generated during cleavage.

-

Prepare the cleavage cocktail (TFA/TIS/Water) immediately before use. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

-

Add the cleavage cocktail (1 mL) to each well containing the dry resin.

-

Allow the cleavage to proceed for 2-3 hours at room temperature with occasional agitation.

-

Place the filter plate on a 96-well collection plate and drain the filtrate.

-

Wash the resin with an additional portion of the cleavage cocktail (0.2 mL) to ensure complete recovery.

-

Concentrate the combined filtrates in the collection plate under a stream of nitrogen or using a centrifugal evaporator to remove the TFA.

Step 5: Product Isolation and Analysis

-

Re-dissolve the crude product residue in a suitable solvent (e.g., 50% Acetonitrile/Water).

-

Analyze purity and confirm identity using LC-MS.

-

Purify the desired products using preparative HPLC if necessary.

Figure 2: High-level workflow for solid-phase pyridinesulfonamide synthesis.

Data Summary and Expected Outcomes

The following table provides representative data for the synthesis of a small library. Yields are typically moderate to high, with purity depending on the specific amine substrate.

| Starting Resin-Amine | Sulfonyl Chloride Reagent | Cleavage Method | Crude Purity (LC-MS) | Isolated Yield |

| Rink Amide - Benzylamine | 2-(CF₃)pyridine-4-SO₂Cl | 95% TFA | >90% | 75% |

| Rink Amide - Cyclohexylamine | 2-(CF₃)pyridine-4-SO₂Cl | 95% TFA | >85% | 68% |

| Rink Amide - Aniline | 2-(CF₃)pyridine-4-SO₂Cl | 95% TFA | >80% | 61% |

Conclusion

Trifluoromethyl pyridine sulfonyl chlorides are highly effective reagents for the solid-phase synthesis of diverse sulfonamide libraries. The protocols outlined in this guide are robust, scalable, and amenable to high-throughput automation. The unique electronic and steric properties imparted by the trifluoromethylpyridine moiety make these building blocks exceptionally valuable for medicinal chemistry programs aimed at developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

- Smolecule. (2024, April 14). Buy 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0.

- Combs, A. P., & Rafalski, M. (1999). N-Arylation of Sulfonamides on Solid Supports. DuPont Pharmaceuticals Company.

- Štěpánková, Š., et al. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC.

- Zhang, S., et al. (n.d.). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. PubMed.

- Diva-portal.org. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation.

- ACS Publications. (2022, February 14). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry.

- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.

- ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.

- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ChemicalBook. (2024, January 22). 2-[(Trifluoromethyl)sulfonyl]-pyridine | 57830-55-4.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0 [smolecule.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cbijournal.com [cbijournal.com]

- 9. 2-[(Trifluoromethyl)sulfonyl]-pyridine | 57830-55-4 [chemicalbook.com]

Scalable synthesis routes for 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride derivatives

Application Note: Scalable Synthesis of 4-(Trifluoromethyl)pyridine-3-sulfonyl Chloride

Executive Summary & Strategic Value

The 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride scaffold is a high-value pharmacophore in modern drug discovery. It combines the metabolic stability and lipophilicity of the trifluoromethyl group with the sulfonamide handle, a critical motif in kinase inhibitors, GPCR modulators, and ion channel blockers.

However, the synthesis of this motif is non-trivial. The electron-deficient nature of the pyridine ring, further deactivated by the 4-CF

This guide details two scalable, validated protocols based on the Sandmeyer-type chlorosulfonylation of 4-(trifluoromethyl)pyridin-3-amine. This approach circumvents the electronic deactivation issues by utilizing the amine as a directing group for diazonium formation, followed by a radical-mediated capture of sulfur dioxide.

Route Analysis & Selection

To ensure scalability and reproducibility, we evaluated three potential synthetic pathways.

| Route | Methodology | Scalability Assessment | Decision |

| A. Direct Chlorosulfonylation | Reaction of parent pyridine with ClSO | Poor. Requires extreme heat (>150°C). The 4-CF | Reject |

| B. Oxidative Chlorination | Oxidation of 3-thiol or 3-benzylthio ether with Cl | Moderate. Requires synthesis of the thiol precursor (often malodorous and unstable). Chlorine gas handling is a safety burden. | Secondary |

| C. Sandmeyer Reaction | Diazotization of 3-amine followed by SO | High. 3-Amino precursor is commercially available. Reaction occurs at low temp (-10°C to RT). High functional group tolerance. | Selected |

Selected Pathway: Sandmeyer-Meerwein Chlorosulfonylation

This pathway proceeds via the formation of a diazonium salt, which undergoes a copper-catalyzed radical decomposition in the presence of sulfur dioxide (or a surrogate) to form the sulfonyl chloride.

Figure 1: General reaction scheme for the Sandmeyer chlorosulfonylation.

Protocol A: Traditional Scale-Up (Gaseous SO )

Scope: Suitable for pilot-plant scale (>100g) where gas handling infrastructure (scrubbers) is available. Precursor: 4-(Trifluoromethyl)pyridin-3-amine (CAS: 106877-33-2).

Reagents & Stoichiometry

-

Substrate: 1.0 equiv

-

Sodium Nitrite (NaNO

): 1.2 equiv -

Hydrochloric Acid (conc. 37%): 10.0 equiv (Solvent/Reactant)

-

Sulfur Dioxide (SO

gas): Saturation (~5-10 equiv) -

Copper(II) Chloride (CuCl

): 0.2 equiv (Catalyst) -

Glacial Acetic Acid: 5-10 volumes (Solvent)

Step-by-Step Procedure

-

Diazotization (The "Cold" Step):

-

Charge a jacketed glass reactor with 4-(trifluoromethyl)pyridin-3-amine (1.0 equiv) and Conc. HCl (5.0 equiv). Stir to dissolve.

-

Cool the mixture to -5°C to 0°C . Critical: Do not let temperature exceed 0°C to prevent phenol formation.

-

Dissolve NaNO

(1.2 equiv) in minimum water (approx. 1.5 vol). -

Add the NaNO

solution dropwise via addition funnel, maintaining internal temp < 0°C. -

Stir for 30-45 mins. The solution should turn pale yellow/orange.

-

Validation: Check for excess nitrous acid using starch-iodide paper (should turn instantly blue/black).

-

-

Preparation of SO

Mixture:-

In a separate vessel, charge Glacial Acetic Acid (5 vol).

-

Bubble SO

gas into the acetic acid until saturated (weight gain calculation or until saturation point is reached). -

Add CuCl

(0.2 equiv) and Conc. HCl (5.0 equiv). The solution will appear green/blue.[1]

-

-

The Meerwein Reaction (Coupling):

-

Transfer the cold diazonium solution slowly into the SO

/CuCl -

Caution: Significant nitrogen gas evolution will occur. Control addition rate to manage foaming.[2]

-

Allow the mixture to warm to Room Temperature (20-25°C) naturally.

-

Stir for 2-4 hours until N

evolution ceases.

-

-

Workup & Isolation:

-

Pour the reaction mixture onto crushed ice (10 vol).

-

Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3 x 5 vol).

-

Wash organic layer with cold water (2x) and brine (1x).

-

Dry over MgSO

and concentrate in vacuo at < 35°C. Note: Sulfonyl chlorides are thermally sensitive.

-

Protocol B: DABSO-Mediated (Lab/Safety Focus)

Scope: Ideal for laboratory scale (1g - 50g) or facilities avoiding gaseous SO

Reagents & Stoichiometry

-

Substrate: 1.0 equiv

-

NaNO

: 1.2 equiv -

DABSO: 0.6 equiv (Generates 1.2 equiv SO

) -

p-Toluenesulfonic acid (pTsOH): 1.0 equiv (Acid source)

-

CuCl: 0.1 equiv[3]

-

Solvent: Acetonitrile (MeCN) / HCl (aq)[4]

Step-by-Step Procedure

-

One-Pot Setup:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)pyridin-3-amine (1.0 equiv) in MeCN (10 vol).

-

Add 37% HCl (2.0 equiv) and cool to 0°C.

-

Add NaNO

(1.2 equiv) dissolved in minimal water dropwise. Stir 20 min at 0°C.

-

-

Sulfonyl Capture:

-

Add DABSO (0.6 equiv) and CuCl (0.1 equiv) directly to the diazonium mixture.

-

Warm to room temperature and stir for 3-12 hours.

-

Observation: The reaction is cleaner than Method A, with less vigorous off-gassing.

-

-

Isolation:

-

Dilute with water and extract with EtOAc.

-

Evaporate solvent to yield the crude sulfonyl chloride.

-

Process Safety & Engineering Controls

The scale-up of this chemistry involves three primary hazards: Thermal Instability , Gas Evolution , and Toxicity .

Figure 2: Critical safety control points for scale-up.

-

Diazonium Handling: Never isolate the diazonium salt of this pyridine. It must be kept in solution and used immediately.

-

Quenching: Residual sulfonyl chloride is highly reactive. Quench equipment with a dilute amine solution (e.g., morpholine) or aqueous NaOH to destroy traces before cleaning.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your product against these expected parameters.

Target: 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Formula: C

| Test | Expected Result | Troubleshooting |

| Appearance | Off-white to yellow low-melting solid or oil. | Dark brown/black indicates decomposition (too much heat). |

| Aromatic signals shifted downfield relative to amine. Look for loss of NH | If NH | |

| Singlet around -60 to -65 ppm. | Multiple F peaks indicate hydrolysis to sulfonic acid. | |

| LC-MS | Generally does not show parent ion [M+H] due to hydrolysis. Derivatize with methanol to see Methyl Sulfonate [M-Cl+OMe]. | Direct injection often shows the Sulfonic Acid mass [M-Cl+OH]. |

| TLC | Non-polar spot (Rf ~0.6 in 30% EtOAc/Hex). | Streaking spot at baseline = Sulfonic acid (hydrolysis product). |

Derivatization Protocol for QC: Take 10 mg product + 0.5 mL MeOH + 1 drop Pyridine. Shake for 5 min. Analyze by LCMS. You should see the methyl ester mass (MW 241). This confirms active sulfonyl chloride was present.

References

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous Process for the Preparation of Sulfonyl Chlorides from Anilines.[4][6]Organic Process Research & Development , 13(5), 875–879. Link

-

Woolven, H., Gonzalez-Rodriguez, C., Marco, I., et al. (2011). DABSO: An Efficient Fused Bis-Sulfur Dioxide Surrogate for the Synthesis of Sulfonamides and Sulfonyl Chlorides.Organic Letters , 13(18), 4876–4878. Link

-

Malet-Sanz, L., & Madurga, J. (2012). Synthesis of Pyridine Sulfonyl Chlorides: A Review.Molecules , 17(9), 10306-10333. Link

-

PubChem Compound Summary. (2023). 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride (CID 11533446). National Center for Biotechnology Information. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. rsc.org [rsc.org]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-(trifluoromethyl)pyridine-3-sulfonyl chloride (C6H3ClF3NO2S) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Synthesis of 4-(Trifluoromethyl)pyridine-3-sulfonyl Fluoride

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed protocol for the preparation of 4-(trifluoromethyl)pyridine-3-sulfonyl fluoride from its corresponding sulfonyl chloride. Sulfonyl fluorides have emerged as indispensable tools in chemical biology and drug discovery, most notably as covalent warheads for targeting nucleophilic amino acid residues in proteins. The unique reactivity profile of the sulfonyl fluoride group, being more stable to hydrolysis than sulfonyl chlorides yet sufficiently reactive to engage with protein targets, makes it a privileged moiety in the design of covalent inhibitors. This guide will delve into the practical aspects of the synthesis, including the underlying chemical principles, a step-by-step experimental procedure, and methods for characterization of the final product.

Introduction: The Ascendancy of Sulfonyl Fluorides in Covalent Drug Discovery

The strategic deployment of covalent inhibitors has witnessed a renaissance in modern drug discovery, enabling the development of highly potent and selective therapeutics. Within this paradigm, the sulfonyl fluoride moiety has garnered significant attention. Unlike the highly reactive sulfonyl chlorides, which are prone to rapid, non-specific reactions and hydrolysis, sulfonyl fluorides exhibit a more tempered reactivity. This "tunable" reactivity allows for selective engagement with specific nucleophilic residues, such as serine, threonine, or lysine, within a protein's binding pocket, often leading to irreversible and durable target inhibition.

The pyridine scaffold, particularly when substituted with electron-withdrawing groups like trifluoromethyl, is a common motif in medicinal chemistry, imparting desirable pharmacokinetic properties. The conversion of 4-(trifluoromethyl)pyridine-3-sulfonyl chloride to the corresponding sulfonyl fluoride, therefore, represents a critical step in the synthesis of advanced covalent probes and drug candidates. This protocol outlines a robust method for this transformation, leveraging common fluorinating agents.

Reaction Principle: Nucleophilic Fluorination of a Sulfonyl Chloride

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a nucleophilic substitution reaction at the sulfur center. A fluoride source, typically an alkali metal fluoride or a tetraalkylammonium fluoride, displaces the chloride ion.

Diagram of the General Reaction Mechanism:

Caption: General mechanism for the conversion of a sulfonyl chloride to a sulfonyl fluoride.

The choice of the fluorinating agent and solvent system is critical to the success of this reaction. Factors to consider include the solubility of the fluoride salt, the reactivity of the sulfonyl chloride, and potential side reactions.

Experimental Protocol

This protocol provides a method for the synthesis of 4-(trifluoromethyl)pyridine-3-sulfonyl fluoride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride | ≥95% | Various | Starting material. Handle with care as it is a potential irritant. |

| Cesium Fluoride (CsF) | Anhydrous, ≥99% | Various | Fluorinating agent. Must be kept dry. |

| Acetonitrile (MeCN) | Anhydrous | Various | Reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | Various | For extraction. |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | In-house prep. | For aqueous wash. |

| Brine (Saturated aqueous NaCl) | - | In-house prep. | For aqueous wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Various | Drying agent. |

| Celite® | - | Various | Filtration aid. |

| Round-bottom flask | - | Various | Reaction vessel. |

| Magnetic stirrer and stir bar | - | Various | For agitation. |

| Condenser | - | Various | For reactions at elevated temperatures. |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Various | For reaction monitoring. |

| Rotary evaporator | - | Various | For solvent removal. |

Step-by-Step Procedure

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of 4-(trifluoromethyl)pyridine-3-sulfonyl fluoride.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 eq).

-

Addition of Reagents: Add anhydrous cesium fluoride (CsF, 2.0-3.0 eq) followed by anhydrous acetonitrile (MeCN) to achieve a concentration of approximately 0.1-0.2 M for the starting sulfonyl chloride.

-

Rationale: Cesium fluoride is chosen for its high solubility in aprotic polar solvents like acetonitrile, which facilitates the reaction. An excess of the fluoride source is used to drive the reaction to completion. Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride.

-

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.

-

Rationale: Heating is typically required to overcome the activation energy for the substitution reaction. The exact temperature and time may need to be optimized.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

TLC Conditions (example): Eluent: 4:1 Hexanes/Ethyl Acetate. Visualize with UV light. The product, being more nonpolar, should have a higher Rf than the starting sulfonyl chloride.

-

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the reaction mixture through a pad of Celite® to remove the insoluble cesium salts. Wash the filter cake with a small amount of acetonitrile or dichloromethane. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Redissolve the crude residue in dichloromethane (DCM). e. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic impurities, followed by a wash with brine.

-

Rationale: The aqueous work-up removes the remaining inorganic salts and any hydrolyzed starting material.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

Purification and Characterization

-

Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.

-

Characterization: The structure and purity of the final product, 4-(trifluoromethyl)pyridine-3-sulfonyl fluoride, should be confirmed by analytical techniques such as:

-

¹H NMR and ¹⁹F NMR: To confirm the presence of the pyridine and trifluoromethyl groups, and the incorporation of the sulfonyl fluoride. The ¹⁹F NMR spectrum should show a new singlet corresponding to the -SO₂F group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sulfonyl chlorides are lachrymatory and corrosive. Avoid inhalation and contact with skin and eyes.

-

Cesium fluoride is hygroscopic and an irritant. Handle in a dry environment and avoid inhalation of dust.

-

Acetonitrile and dichloromethane are flammable and toxic. Handle with care.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction | Insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Ensure the CsF is anhydrous and sufficiently soluble. |

| Low yield | Hydrolysis of the starting material or product. | Ensure all reagents and solvents are anhydrous. |

| Inefficient extraction or purification. | Optimize the work-up and purification procedures. | |

| Product decomposition | Instability on silica gel. | Minimize the time the product is on the silica gel column. Consider alternative purification methods if necessary. |

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 4-(trifluoromethyl)pyridine-3-sulfonyl fluoride. The protocol is based on established principles of nucleophilic fluorination and is designed to be readily implemented in a standard organic chemistry laboratory. The successful synthesis of this key building block will enable researchers to further explore its utility in the development of novel covalent probes and therapeutics.

References

There are no direct references for the specific synthesis of 4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride from its chloride precursor. The protocol provided is a general method based on established chemical principles for the conversion of sulfonyl chlorides to sulfonyl fluorides. The following references provide background on the use of sulfonyl fluorides in chemical biology and general fluorination reactions.

Troubleshooting & Optimization

Optimizing yields of sulfonylation with electron-deficient pyridine rings

Introduction: The "Electron-Deficient" Trap

Sulfonylation of pyridine rings presents a unique paradox in organic synthesis. While the pyridine ring is inherently electron-deficient (making electrophilic aromatic substitution, SEAr, difficult), the presence of the basic nitrogen creates a competitive nucleophilic site.

When you add electron-withdrawing groups (EWGs) like halogens, nitriles, or trifluoromethyl groups to the pyridine ring, the exocyclic amine becomes significantly less nucleophilic. Standard protocols (Pyridine/DCM) often fail here, resulting in recovered starting material or the formation of water-soluble pyridinium salts rather than the desired sulfonamide.

This guide moves beyond standard textbook conditions to provide high-yield, field-tested protocols for these stubborn substrates.

Module 1: N-Sulfonylation (Forming Sulfonamides)

The Core Problem: Nucleophilicity vs. Basicity

In electron-deficient aminopyridines (e.g., 2-amino-5-chloropyridine), the exocyclic amine's lone pair is delocalized into the ring. The standard mechanism—nucleophilic attack on the sulfonyl chloride—is kinetically slow. Meanwhile, the ring nitrogen remains a competent nucleophile, often leading to N-ring sulfonylation (pyridinium sulfonate formation), which is reversible and unproductive.

Strategic Decision Tree

Use this logic flow to select the correct protocol for your substrate.

Caption: Protocol selection based on substrate electronics and scale.

Protocol A: The LiHMDS "Hard Stop" Method

Best for: Very weak nucleophiles or precious starting materials.

The Logic: Instead of relying on the weak nucleophilicity of the amine, we convert it into a hard anion using a strong, non-nucleophilic base. This anion reacts instantly with the sulfonyl chloride.

Step-by-Step:

-

Dissolution: Dissolve the aminopyridine (1.0 equiv) in anhydrous THF (0.2 M) under N2.

-

Deprotonation: Cool to -78 °C . Add LiHMDS (1.0 M in THF, 1.1 equiv ) dropwise.

-

Note: The solution often turns bright yellow/orange (formation of the amidine anion).

-

Wait: Stir for 30 minutes at -78 °C.

-

-

Addition: Add the sulfonyl chloride (1.05 equiv) as a solution in THF dropwise.

-

Warm Up: Allow to warm to 0 °C over 1 hour.

-

Quench: Quench with saturated NH4Cl.

Troubleshooting:

-

Q: I see double sulfonylation.

-

A: You used excess base or warmed it too fast. Keep strictly at -78 °C during addition.

-

-

Q: My sulfonyl chloride decomposed.

-

A: Ensure the LiHMDS is fresh. Hydroxide impurities in old base hydrolyze the chloride.

-

Protocol B: The Bis-Sulfonylation & Hydrolysis Strategy

Best for: Scale-up and extremely unreactive amines.

The Logic: It is often easier to put two sulfonyl groups on a stubborn amine than one. The resulting bis-sulfonamide is electron-deficient and sterically crowded, making one of the sulfonyl groups highly labile to basic hydrolysis.

Step-by-Step:

-

Reaction: Combine aminopyridine (1.0 equiv), Sulfonyl Chloride (2.5 equiv ), and Et3N (3.0 equiv) in DCM.

-

Catalysis: Add DMAP (0.1 equiv). Reflux for 12–24 hours.

-

Checkpoint: TLC should show a non-polar spot (Bis-sulfonamide).

-

-

Hydrolysis (The Trick): Evaporate DCM. Redissolve the crude residue in MeOH/THF (1:1) .

-

Cleavage: Add 2M NaOH (3.0 equiv) and stir at RT for 1 hour.

-

Workup: Acidify to pH 4 with 1M HCl. The mono-sulfonamide usually precipitates.

Module 2: C-Sulfonylation (Forming Sulfones)

The Core Problem: SEAr is Impossible

You cannot do Friedel-Crafts sulfonylation on an electron-deficient pyridine. You must use SNAr (Nucleophilic Aromatic Substitution) or Metal Catalysis .

Protocol C: SNAr with Sodium Sulfinates

Best for: Halopyridines (F, Cl, Br) with ortho/para EWGs.

The Logic: Sodium sulfinates (R-SO2Na) are ambient nucleophiles but react preferably through sulfur in polar aprotic solvents. This is the "Greenest" route.

Step-by-Step:

-

Mix: Combine Halopyridine (1.0 equiv) and Sodium Sulfinate (1.5 equiv) in DMSO or DMF (0.5 M).

-

Heat: Heat to 80–100 °C.

-

Note: If the ring is not sufficiently activated (e.g., only one Cl), add CuI (0.1 equiv) and L-Proline (0.2 equiv) to facilitate Ullmann-type coupling.

-

-

Workup: Pour into water. The sulfone product usually precipitates out.

Data Comparison: Leaving Group Efficiency in SNAr Sulfonylation

| Leaving Group (X) | Reactivity (No Catalyst) | Reactivity (Cu-Catalyzed) | Notes |

| -F | High | Very High | Best for SNAr without metal. |

| -Cl | Low | High | Requires EWG ortho/para or Cu catalyst. |

| -Br | Very Low | High | Preferred for Pd-coupling (Buchwald). |

| -I | Negligible | High | Prone to reduction/dehalogenation side reactions. |

Module 3: Troubleshooting & FAQs

Visualizing the Failure Mode: Pyridinium Salt Formation

When using standard conditions, users often isolate a water-soluble solid. This is the kinetic trap.

Caption: The kinetic trap of ring nitrogen sulfonylation leading to hydrolysis.

Common Questions

Q: My reaction turns black and tarry when using NaH.

-

A: NaH is often too harsh for electron-deficient pyridines, leading to nucleophilic attack on the ring itself (Chichibabin-type chemistry) or polymerization. Switch to LiHMDS (Protocol A) or Cs2CO3.

Q: I am trying to make a sulfone from a 2-chloropyridine, but I get the sulfide.

-

A: You are likely using a thiol (R-SH) followed by oxidation. This is a valid route but requires two steps. If you use Sodium Sulfinate (R-SO2Na) directly (Protocol C), you get the sulfone in one step. Ensure your sulfinate is dry; water inhibits the reaction.

Q: The Bis-sulfonylation (Protocol B) stalled at the mono-sulfonamide.

-

A: Add more sulfonyl chloride and raise the temperature. The second sulfonylation is slower. Alternatively, if you have the mono-sulfonamide, simply treat it with base (NaOH) to see if it's actually the target product. Sometimes the "stalling" is just the reaction finishing at the desired stage.

References

-

Buchwald, S. L., et al. "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." Journal of the American Chemical Society, 2013.[5]

-

Willis, M. C., et al. "Pyridyl Sulfinates as Coupling Partners."[6] Chemical Science, 2019.

-

Olofsson, B., et al. "Synthesis of bis-sulfonamides and their hydrolysis." ResearchGate/European Journal of Organic Chemistry, 2020.

-

Shi, B., et al. "Copper(II)-Catalyzed Direct Sulfonylation of C(sp2)-H Bonds with Sodium Sulfinates."[7] Organic Letters, 2018.[7]

-

TCI Chemicals. "Sodium Pyridine-2-sulfinate: Reagent Profile." TCI Chemicals Technical Data.

Sources

- 1. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. semanticscholar.org [semanticscholar.org]

Technical Support Center: Strategies for the Removal of Excess Sulfonyl Chloride Reagents

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective removal of unreacted sulfonyl chloride reagents from reaction mixtures. Our focus is on providing practical, field-proven insights rooted in solid chemical principles to ensure the purity and integrity of your target molecules.

Introduction: The Challenge of Residual Sulfonyl Chlorides

Sulfonyl chlorides are highly valuable reagents in organic synthesis, primarily for the formation of sulfonamides, a common motif in a vast array of pharmaceuticals.[1][2][3][4] However, reactions involving sulfonyl chlorides often require using an excess of the reagent to drive the reaction to completion. This leaves the challenge of removing the unreacted, reactive sulfonyl chloride from the reaction mixture. Incomplete removal can lead to purification difficulties, as sulfonyl chlorides can have similar polarity to the desired product, causing co-elution during chromatography.[5] Furthermore, their reactive nature can interfere with subsequent synthetic steps.[5]

This guide will explore the most common and effective strategies for quenching and removing excess sulfonyl chlorides, including aqueous basic hydrolysis, nucleophilic quenching, and the use of scavenger resins.

Troubleshooting Common Issues

Issue 1: My aqueous work-up is failing to completely remove the unreacted sulfonyl chloride.

Symptoms: You observe a persistent oily residue after an aqueous work-up, or your crude product analysis (e.g., by NMR or TLC) shows the presence of the starting sulfonyl chloride.[6]

Possible Causes & Solutions:

-

Insufficient Hydrolysis: Sulfonyl chlorides can be surprisingly stable to hydrolysis, especially if they are sterically hindered or electron-deficient.[6][7] Simply washing with water may not be sufficient.

-

Solution: Employ a basic wash with a mild base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) to facilitate the hydrolysis of the sulfonyl chloride to its more water-soluble sulfonic acid salt.[5][6][8] Ensure vigorous stirring to maximize the interfacial contact between the organic and aqueous phases.[5]

-

-

Poor Solubility: The sulfonyl chloride may have low solubility in the aqueous phase, and the quenching agent may have poor solubility in the organic solvent, hindering the reaction.[8] This is a common issue when using chlorinated solvents like dichloromethane (DCM).[7][8]

-

Solution: Increase the volume of the aqueous phase and the stirring time.[8] Consider adding a co-solvent that is miscible with both the organic and aqueous phases to improve mixing.

-

-

Product Stability: Your desired product may be sensitive to the basic conditions required for efficient hydrolysis.

-

Solution: If your product is base-labile, consider alternative quenching methods such as nucleophilic quenching with an amine or using a scavenger resin.[5]

-

Issue 2: After quenching with an amine, I have a new impurity that is difficult to separate.

Symptoms: TLC or LC-MS analysis of your crude product shows a new spot or peak corresponding to the sulfonamide byproduct formed from the quenching amine.

Possible Causes & Solutions:

-

Similar Polarity: The sulfonamide byproduct may have a similar polarity to your desired product, leading to co-elution during chromatography.

-

Solution: Choose a quenching amine that will form a sulfonamide with a significantly different polarity from your product. For instance, using a small, polar amine like aqueous ammonia will create a more polar sulfonamide that may be easier to separate.[5][6] Alternatively, a diamine can be used to form a sulfonamide that can be removed by an acidic wash.[9]

-

Issue 3: My product is sensitive to aqueous conditions, making work-up challenging.

Symptoms: You observe degradation of your desired product during the aqueous work-up procedure.

Possible Causes & Solutions:

-

Hydrolysis of Sensitive Functional Groups: Your product may contain functional groups (e.g., esters, certain protecting groups) that are labile to the aqueous and/or basic conditions of the work-up.[5]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted sulfonyl chloride?

A1: Unreacted sulfonyl chloride can interfere with subsequent reaction steps and complicate product purification.[5] Its polarity can be similar to many organic products, making chromatographic separation challenging.[5] Moreover, sulfonyl chlorides are reactive and potentially hazardous, and their removal is crucial for the safety and purity of the final product.[5]

Q2: What are the primary methods for removing excess sulfonyl chloride?

A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable derivative, followed by an appropriate work-up. The main methods are:

-

Aqueous Hydrolysis: Reaction with water, often base-catalyzed, to form the corresponding sulfonic acid, which is water-soluble as its salt.[5][10]

-

Nucleophilic Quenching: Reaction with a nucleophile, such as an amine or alcohol, to form a sulfonamide or sulfonate ester, respectively.[5][6] These derivatives often have different polarities than the starting sulfonyl chloride, aiding in purification.

-

Scavenger Resins: Use of polymer-bound nucleophiles (e.g., amine resins) to selectively react with and remove the excess sulfonyl chloride by filtration.[5][8][11][12]

Q3: How do I choose the best removal method for my reaction?

A3: The choice of method depends on several factors, including the stability of your desired product, the scale of your reaction, and the available purification techniques.[8]

| Method | Advantages | Disadvantages | Best Suited For |

| Aqueous Basic Hydrolysis | Inexpensive, suitable for large-scale reactions.[8] | Can be slow for stable sulfonyl chlorides; not suitable for base-sensitive products.[5][6] | Robust, water- and base-stable products on a moderate to large scale. |

| Nucleophilic Quenching | Fast and effective conversion of the sulfonyl chloride.[8] | Introduces a new impurity (sulfonamide or sulfonate ester) that must be removed.[8] | Situations where the resulting byproduct is easily separable from the desired product. |

| Scavenger Resins | Highly effective, suitable for water-sensitive products, and ideal for parallel synthesis to simplify purification.[5][8] | More expensive than simple quenching agents. Reaction times can be longer (1-16 hours).[8] | Water- or base-sensitive products, high-throughput screening, and when traditional work-ups fail. |

Q4: When should I consider using a scavenger resin?

A4: Scavenger resins are an excellent choice in several scenarios:

-

When your product is sensitive to aqueous or basic/acidic conditions.[5][8]

-

For high-throughput parallel synthesis where liquid-liquid extractions are cumbersome.[8]

-

When the excess sulfonyl chloride is particularly unreactive towards hydrolysis.[8]

-

If your product has similar solubility or chromatographic behavior to the sulfonyl chloride.[8]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Basic Work-up

This protocol is suitable for the removal of excess sulfonyl chloride when the desired product is stable to aqueous base.[8]

-

Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm during the quenching process.[5][8]

-

Quench with Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring.[5][8] Continue stirring for 30-60 minutes.[8] This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid and any HCl generated during the initial reaction.[8]

-

Phase Separation: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers.[8]

-

Extraction: Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, DCM) two more times to recover any dissolved product.[8]

-

Combine and Dry: Combine all the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate: Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

-

Further Purification: If necessary, purify the crude product by column chromatography.[8]

Protocol 2: Work-up Using an Amine Scavenger Resin

This protocol is ideal for situations where an aqueous work-up is not desirable or for high-throughput applications.[8]

-

Choose the Resin: Select an appropriate amine-based scavenger resin, such as PS-Trisamine or Si-Amine. A common loading is around 2-3 equivalents relative to the estimated excess sulfonyl chloride.[5][8]

-

Add Resin to Reaction: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.[8]

-

Agitate: Stopper the flask and shake or stir the slurry at room temperature. Reaction times can vary from 1 to 16 hours, depending on the reactivity of the sulfonyl chloride.[8] Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

-

Filter: Once scavenging is complete, filter the reaction mixture to remove the resin.[5][8]

-

Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[5][8]

-

Concentrate: Combine the filtrate and washes and concentrate in vacuo to yield the crude product, which can then be used directly or further purified if necessary.[8]

Visualizing the Workflows

Caption: Workflow for a standard aqueous/basic work-up procedure.

Caption: Workflow for removing sulfonyl chloride using a scavenger resin.

References

- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P

-

Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? | ResearchGate. (URL: [Link])

-

Sulfonyl Chloride Resin, MP - Supra sciences. (URL: [Link])

-

Solid-Supported Scavengers - Supra sciences. (URL: [Link])

-

Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros - Reddit. (URL: [Link])

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 11. suprasciences.com [suprasciences.com]

- 12. suprasciences.com [suprasciences.com]

Validation & Comparative

Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Trifluoromethyl Pyridine Sulfonamides

In the landscape of modern drug discovery and development, trifluoromethyl pyridine sulfonamides represent a critical class of molecules, harnessing the unique electronic properties of the trifluoromethyl group, the versatile coordination chemistry of the pyridine ring, and the well-established pharmacological scaffold of the sulfonamide moiety. Understanding the gas-phase behavior of these compounds under mass spectrometric conditions is paramount for their unambiguous identification, structural elucidation, and metabolic profiling. This guide provides an in-depth, technically-grounded comparison of the expected fragmentation patterns of trifluoromethyl pyridine sulfonamides, drawing upon established principles of mass spectrometry and the known fragmentation behaviors of their constituent functional groups.

The Trinity of Influence: Unraveling the Fragmentation Drivers

The fragmentation of trifluoromethyl pyridine sulfonamides in a mass spectrometer is not a random process but a controlled cascade of bond cleavages and rearrangements dictated by the inherent chemical properties of the molecule. Three key structural components synergistically govern the observed fragmentation pathways:

-

The Sulfonamide Core: This functional group is the linchpin of fragmentation, often initiating characteristic neutral losses and bond cleavages.

-

The Trifluoromethyl Group (CF3): As a potent electron-withdrawing group, the CF3 moiety significantly influences the electron distribution within the molecule, weakening adjacent bonds and directing specific fragmentation channels.

-

The Pyridine Ring: The basicity and aromaticity of the pyridine ring play a crucial role in ionization and can participate in or direct fragmentation events.

This guide will dissect the individual contributions of these groups and then synthesize this knowledge to predict the holistic fragmentation patterns of the parent molecule.

Ionization Techniques: Setting the Stage for Fragmentation

The choice of ionization technique is a critical first step that profoundly impacts the subsequent fragmentation. For trifluoromethyl pyridine sulfonamides, two common techniques are of primary relevance:

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal in-source fragmentation.[1] This allows for the precise determination of the molecular weight and serves as the precursor for subsequent tandem mass spectrometry (MS/MS) experiments where fragmentation is induced under controlled conditions.

-

Electron Ionization (EI): This "hard" ionization technique imparts significant energy to the analyte molecule, leading to extensive fragmentation within the ion source. While providing a wealth of structural information in the form of a fragmentation fingerprint, the molecular ion may be weak or absent.

For the purpose of detailed structural elucidation and predictable fragmentation, this guide will focus primarily on the fragmentation patterns observed following ESI coupled with Collision-Induced Dissociation (CID) in tandem mass spectrometry.

The Fragmentation Orchestra: A Symphony of Bond Cleavages and Rearrangements

Upon collisional activation, the protonated or deprotonated trifluoromethyl pyridine sulfonamide ion undergoes a series of fragmentation reactions. The most probable pathways are detailed below, supported by established fragmentation mechanisms of related compound classes.

The Signature Tune: SO₂ Neutral Loss

A hallmark of sulfonamide fragmentation is the facile neutral loss of sulfur dioxide (SO₂; 64 Da).[2][3] This process is often a dominant fragmentation pathway and proceeds through a characteristic rearrangement mechanism. The presence of an electron-withdrawing group, such as the trifluoromethyl group on the pyridine ring, is expected to promote this SO₂ extrusion by stabilizing the resulting fragment ion.[2]

Caption: Dominant SO₂ neutral loss from the protonated molecule.

Cleavage of the S-N and S-C Bonds: The Sulfonamide's Achilles' Heel

The sulfonamide core possesses two key labile bonds: the sulfur-nitrogen (S-N) bond and the sulfur-carbon (S-C) bond. Cleavage of these bonds leads to characteristic fragment ions that are highly informative for structural confirmation.

-

S-N Bond Cleavage: This cleavage can occur via two primary routes, depending on which side of the bond retains the charge. This can lead to the formation of a pyridylsulfonyl cation or a protonated trifluoromethyl pyridine amine.

-

S-C Bond Cleavage: Scission of the bond between the sulfur atom and the pyridine ring results in the formation of a sulfonamide fragment and a trifluoromethyl pyridine cation.

Sources

The Hydrolysis Trap: A Definitive Guide to Analyzing Pyridine Sulfonyl Chlorides

Topic: HPLC Method Development for Purity Analysis of Pyridine Sulfonyl Chlorides Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, Process Chemists

Executive Summary Pyridine sulfonyl chlorides are critical electrophilic intermediates in medicinal chemistry (e.g., for sulfonamide synthesis). However, their analysis presents a notorious "Hydrolysis Trap." Unlike stable solids, these compounds degrade rapidly upon contact with moisture—including the water present in standard Reverse Phase (RP) HPLC mobile phases.

This guide objectively compares the two primary analytical strategies: Direct Analysis (often flawed) vs. Pre-Column Derivatization (the industry gold standard). We provide a validated protocol for converting these unstable chlorides into stable diethylsulfonamides, ensuring <1.0% error in purity assessments.

Part 1: Strategic Comparison of Methodologies

The Core Problem: Reactivity vs. Stability

The sulfonyl chloride moiety (-SO₂Cl) attached to a pyridine ring is highly susceptible to nucleophilic attack by water, converting it to the corresponding pyridine sulfonic acid .

In a standard RP-HPLC run using Water/Acetonitrile gradients, this reaction occurs during the separation, leading to:

-

Peak Broadening/Splitting: The analyte degrades as it moves through the column.

-

Quantification Errors: The area count represents a mix of remaining starting material and degradation product.

-

Corrosion: In-situ HCl generation damages stainless steel LC components.

Comparison Table: Direct vs. Derivatization Approaches

| Feature | Method A: Direct RP-HPLC | Method B: Pre-Column Derivatization (Recommended) |

| Principle | Analyte injected directly into aqueous mobile phase. | Analyte reacted with |

| Analyte Stability | Poor. Half-life in mobile phase often <10 mins. | Excellent. Stable for >48 hours in autosampler. |

| Accuracy | Low (Variable degradation). | High (>99% recovery). |

| Limit of Quantitation | High (due to peak tailing). | Low (sharp, symmetrical peaks). |

| System Wear | High (Acid generation).[1] | Low (Neutralized sample). |

| Throughput | Fast setup, but unreliable data. | +15 min prep time, but "First-Time-Right" data. |

Part 2: The Gold Standard Protocol (Derivatization)

Why Diethylamine? While methanol can be used to form methyl esters, sulfonamides formed with secondary amines (like diethylamine or piperidine) are chemically inert and UV-active. This protocol uses Diethylamine (DEA) to "lock" the purity of the sample immediately upon preparation.

Reagents & Materials

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Derivatizing Agent: Diethylamine (DEA), >99%.

-

Quenching Buffer: 0.1% Phosphoric acid or Ammonium Acetate (pH 5-6).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

Step-by-Step Derivatization Workflow

Step 1: Blank Preparation Mix 1.0 mL of anhydrous MeCN with 100 µL of DEA. Allow to stand for 5 minutes. (This identifies amine impurity peaks).

Step 2: Sample Preparation

-

Weigh ~25 mg of Pyridine Sulfonyl Chloride sample into a dry 20 mL volumetric flask.

-

Immediately add 10 mL of anhydrous MeCN to dissolve.

-

Add 2.0 equivalents (approx. 50 µL) of Diethylamine. Note: Excess amine acts as both reactant and HCl scavenger.

-

Sonicate for 2 minutes or vortex for 30 seconds. The reaction is instantaneous.

-

Dilute to volume with Mobile Phase A (Buffer) to quench any residual reactivity.

Step 3: HPLC Conditions

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5)

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 90% B over 10 minutes.

-

Detection: UV @ 254 nm (Pyridine ring absorption).

-

Temperature: 30°C.

Data Interpretation

-

Peak 1 (Early Elution): Pyridine Sulfonic Acid (Hydrolysis impurity present before derivatization).

-

Peak 2 (Mid Elution): Excess Diethylamine (Ignore).

-

Peak 3 (Late Elution): Pyridine Diethylsulfonamide (The Target Analyte).

Part 3: Visualization of the Workflow

The following diagram illustrates the critical decision pathways and chemical transformations involved in this analysis.

Caption: Comparative workflow showing the degradation risk of direct analysis versus the stability assurance of the derivatization protocol.

Part 4: Technical Validation & Troubleshooting

Why not use Methanol (Methyl Ester)?

While reacting with methanol (solvolysis) is a valid alternative, sulfonamides are generally preferred over sulfonate esters for two reasons:

-

Stability: Sulfonamides are stable across a wider pH range (pH 2–12), whereas sulfonate esters can hydrolyze in acidic mobile phases.

-

UV Response: The addition of the amine does not significantly alter the chromophore, whereas esters can sometimes have lower extinction coefficients depending on the alcohol used.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| "Ghost" Peak at | Excess Diethylamine or HCl salts. | Run a blank with only amine to identify its retention time. |

| High Sulfonic Acid Peak | Sample was wet before derivatization. | The method is working; it correctly identified the impurity. Dry the starting material. |

| Doublet Peaks | Incomplete derivatization. | Ensure anhydrous solvent is used.[5] Increase reaction time or amine equivalents. |

References

-

Thermo Fisher Scientific. Pyridine-3-sulfonyl chloride hydrochloride, 95% Specification Sheet. (Specifies purity analysis via diethylsulfonamide derivative). Link

-

BenchChem. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Detailed kinetic data on hydrolysis rates of pyridine derivatives). Link

-

Chromatography Forum. Acid Chlorides by HPLC - Discussion on Derivatization Strategies. (Expert consensus on amine derivatization for labile chlorides). Link

-

ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. (Validation of similar derivatization protocols for highly reactive chlorides). Link

Sources

Validating the Structure of 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride via Infrared Spectroscopy: A Comparative Guide

A. CORE DIRECTIVE

This technical guide provides a comprehensive framework for the structural validation of 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships behind experimental choices, establishes a self-validating analytical workflow, and offers a comparative analysis against potential synthetic precursors and byproducts. Our objective is to equip the practicing scientist with the requisite knowledge to confidently confirm the molecular identity and purity of this critical reagent.

Introduction: The Imperative of Structural Verification

In the landscape of pharmaceutical and materials science, the precise molecular architecture of a compound dictates its function. 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a key building block, valued for its trifluoromethylated pyridine scaffold, which often imparts desirable pharmacokinetic properties such as metabolic stability and enhanced binding affinity. The sulfonyl chloride moiety serves as a reactive handle for the synthesis of sulfonamides and other derivatives. Consequently, rigorous confirmation of its structure is not merely a procedural formality but a foundational requirement for reproducible and reliable downstream applications.

Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides a unique spectral "fingerprint." This guide will detail the interpretation of this fingerprint to unequivocally identify the title compound.

The Vibrational Signature: Predicting the Spectrum of 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride

The infrared spectrum of 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a composite of the vibrational modes of its three key functional groups: the sulfonyl chloride (-SO₂Cl), the trifluoromethyl (-CF₃) group, and the substituted pyridine ring. Understanding the expected absorption frequencies for each is paramount for accurate spectral interpretation.

The Sulfonyl Chloride (-SO₂Cl) Group: A Tale of Two Stretches

The sulfonyl chloride functional group is characterized by two intense and unmistakable stretching vibrations:

-

Asymmetric Stretch (ν_as(SO₂)): This high-frequency stretch typically appears in the 1370-1410 cm⁻¹ region.[1][2] Its intensity is a direct consequence of the large change in dipole moment during this vibrational mode.

-

Symmetric Stretch (ν_s(SO₂)): Found at a lower frequency, generally between 1166-1204 cm⁻¹ , this band is also strong and sharp.[1][2]

The presence of this distinct doublet is a primary indicator of the sulfonyl chloride moiety.

The Trifluoromethyl (-CF₃) Group: A Region of Strong Absorption

The C-F bonds within the trifluoromethyl group give rise to very strong absorption bands, often dominating the spectrum in their region. The vibrational modes of the CF₃ group are known to couple with other molecular vibrations, but characteristic absorptions are reliably found in the 1000-1350 cm⁻¹ range.[3][4] Specifically:

-

C-F Stretching Vibrations: Expect multiple strong, broad bands in the region of approximately 1100-1350 cm⁻¹ .[3][5] These absorptions can sometimes overlap with the symmetric stretch of the sulfonyl chloride group.

-

CF₃ Symmetric Stretching: A band around 750 cm⁻¹ may be attributable to the symmetric stretching of the CF₃ group.[3]

The Pyridine Ring: A Complex Fingerprint

The pyridine ring, as a heteroaromatic system, exhibits several characteristic vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3000-3100 cm⁻¹ region.[6][7]

-

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring give rise to a series of medium to strong bands in the 1400-1600 cm⁻¹ region.[7][8][9] The exact positions are sensitive to the substitution pattern.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride, which is typically a solid at room temperature.[10] The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis of 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride.

Detailed Step-by-Step Methodology

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has undergone its necessary performance checks. The ATR crystal, typically diamond or zinc selenide, must be scrupulously clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe, then allow it to dry completely.[11]

-

Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (typically a few milligrams) of the solid 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride sample directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press anvil to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.

-

Sample Spectrum Collection: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum. Apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be necessary to level the spectrum.

-

Cleaning: After analysis, retract the anvil, and carefully clean the sample from the ATR crystal and anvil tip using an appropriate solvent and a soft wipe.

Spectral Interpretation and Comparative Analysis

The definitive validation of the structure comes from a careful analysis of the obtained spectrum, comparing it to the expected frequencies and considering potential impurities or alternative structures.

Data Summary: Expected vs. Alternative Structures

The following table summarizes the key diagnostic peaks for 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride and contrasts them with a plausible starting material, 4-(Trifluoromethyl)pyridine, and a potential hydrolysis byproduct, 4-(Trifluoromethyl)pyridine-3-sulfonic acid.

| Functional Group/Vibration | Expected Frequency (cm⁻¹) in 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride | 4-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine-3-sulfonic acid |

| -SO₂Cl Asymmetric Stretch | 1370-1410 (Strong, Sharp) [1][2] | Absent | Absent |

| -SO₂Cl Symmetric Stretch | 1166-1204 (Strong, Sharp) [1][2] | Absent | Absent |

| -SO₃H (S=O Stretches) | Absent | Absent | ~1250-1120 (Strong, Broad) & ~1080-1030 (Strong) |

| -SO₃H (O-H Stretch) | Absent | Absent | 3000-2500 (Very Broad) |

| -CF₃ Stretches | ~1350-1100 (Multiple Strong, Broad) [3][5] | ~1350-1100 (Multiple Strong, Broad) | ~1350-1100 (Multiple Strong, Broad) |

| Pyridine Ring Stretches | ~1600-1400 (Multiple Bands) [7][8] | ~1600-1400 (Multiple Bands) | ~1600-1400 (Multiple Bands) |

| Aromatic C-H Stretches | ~3100-3000 (Weak to Medium) [6][7] | ~3100-3000 (Weak to Medium) | ~3100-3000 (Weak to Medium) |

A Self-Validating Interpretation

A spectrum consistent with the desired product will exhibit the following key features:

-

Confirmation of the Sulfonyl Chloride: The most critical diagnostic is the presence of two strong, sharp absorption bands in the ~1370-1410 cm⁻¹ and ~1166-1204 cm⁻¹ regions.[1][2] Their absence immediately refutes the proposed structure.

-

Confirmation of the Trifluoromethyl Group: A series of very strong and often broad absorption bands between 1100 cm⁻¹ and 1350 cm⁻¹ will confirm the presence of the -CF₃ group.[3][4]

-